(3Z)-3-{[4-(Dimethylamino)phenyl](hydroxy)methylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one
Description
The compound "(3Z)-3-{4-(Dimethylamino)phenylmethylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one" features a piperidin-2-one core with two critical substituents:
- Position 3: A (Z)-configured hydroxy-methylidene group linked to a 4-(dimethylamino)phenyl ring, enabling hydrogen bonding and electron-donating effects.
- Position 1: A 4-methoxyphenylmethyl group, contributing to lipophilicity and steric bulk.
The dimethylamino and methoxy groups enhance solubility and modulate electronic properties, distinguishing it from simpler piperidinone derivatives .
Properties
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]-hydroxymethylidene]-1-[(4-methoxyphenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-23(2)18-10-8-17(9-11-18)21(25)20-5-4-14-24(22(20)26)15-16-6-12-19(27-3)13-7-16/h6-13,25H,4-5,14-15H2,1-3H3/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQGKAHYNAKOCA-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2CCCN(C2=O)CC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=C/2\CCCN(C2=O)CC3=CC=C(C=C3)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3Z)-3-{4-(Dimethylamino)phenylmethylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one, with the CAS number 1951451-49-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperidinone structure, which is characteristic of many biologically active compounds. The presence of dimethylamino and methoxyphenyl groups contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 1951451-49-2 |
| Chemical Structure | Structure |
Anticancer Properties
Recent studies have indicated that (3Z)-3-{4-(Dimethylamino)phenylmethylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Breast Cancer Cell Lines
In a study evaluating the cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The exact mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Research Findings:
A recent investigation into the antimicrobial efficacy revealed that (3Z)-3-{4-(Dimethylamino)phenylmethylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising potential for development as an antibacterial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor of several enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound inhibits tubulin polymerization, which is essential for mitosis, thereby exerting antiproliferative effects.
- Receptor Modulation : It modulates various receptors involved in signaling pathways that regulate apoptosis and cell survival.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with similar compounds has been conducted:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| (3Z)-3-{[4-(Dimethylamino)phenyl]... | High | Moderate | Tubulin inhibition |
| 5-Amino-6-(piperidin-4-yl)piperidin-2-one | Moderate | High | Enzyme inhibition |
| 3-Methylpiperidin-2-one | Low | Low | Non-specific interactions |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has been studied for its ability to inhibit specific kinases involved in tumor progression.
Case Studies and Research Findings
- Inhibition of Flk1 Kinase : Research indicates that this compound demonstrates significant inhibitory activity against Flk1 (vascular endothelial growth factor receptor 2), which is crucial for angiogenesis in tumors .
- Targeting PDGFRK : The compound has also shown potential in inhibiting platelet-derived growth factor receptor kinase (PDGFRK), which is implicated in several types of cancer .
Pharmacological Studies
Pharmacological investigations have revealed that the compound may possess anti-cancer properties due to its ability to interfere with signaling pathways that promote cell proliferation and survival.
Notable Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Mechanism of Action : The mechanism through which this compound exerts its effects involves modulation of kinase activity, leading to altered cell cycle progression and apoptosis in cancer cells .
Drug Development Potential
Given its structural characteristics and biological activity, there is ongoing interest in developing this compound into a therapeutic agent. Its ability to selectively inhibit kinases positions it as a candidate for further drug development.
Development Considerations
- Optimization of Efficacy : Future research will focus on optimizing the pharmacokinetic properties and enhancing the efficacy of the compound through structural modifications .
- Clinical Trials : There is potential for this compound to enter clinical trials aimed at evaluating its safety and effectiveness in treating specific types of cancer .
Comparison with Similar Compounds
(3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
- Core : Piperidin-4-one (vs. piperidin-2-one in the target compound).
- Substituents: 4-Nitrophenyl at position 1 (electron-withdrawing nitro group vs. electron-donating methoxybenzyl in the target). Dimethylamino-methylidene at position 3 (similar to the target’s dimethylamino-phenyl-hydroxy-methylidene but without hydroxyl functionality).
- This derivative may exhibit lower solubility due to nitro’s polarity .
(3Z)-3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one
- Core : Piperidin-2-one (same as the target).
- Substituents :
- 4-Fluorophenyl hydrazineylidene at position 3 (rigid hydrazone linker vs. flexible hydroxy-methylidene in the target).
- This compound’s hydrogen-bonding capacity differs significantly from the target’s hydroxyl group, likely altering biological target interactions .
(3Z)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one
- Core : Piperazin-2-one (additional nitrogen vs. piperidin-2-one).
- Substituents :
- 4-Methoxyphenyl-oxoethylidene at position 3 (similar aromatic motif but with a ketone linker).
- Methyl group at position 1 (simpler than the target’s benzyl group).
- However, the lack of a hydroxyl group reduces proton-donor capability compared to the target .
Pyrazolone and Pyridopyrimidinone Analogues
(4Z)-4-(1-{[2-(1H-Imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Core: Pyrazol-3-one (five-membered ring vs. six-membered piperidinone).
- Substituents: 4-Methoxyphenyl and 4-nitrophenyl groups (combining electron-donating and withdrawing effects). Imidazole-ethylamino side chain (introduces basicity absent in the target).
- The pyrazolone core may confer greater planarity, influencing π-π stacking interactions .
Pyrido[1,2-a]pyrimidin-4-ones (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Core: Fused pyrido-pyrimidinone (complex bicyclic system vs. monocyclic piperidinone).
- Substituents :
- 3,4-Dimethoxyphenyl (enhanced lipophilicity vs. single methoxy in the target).
- Piperazine/ethylpiperazine side chains (increased flexibility and basicity).
- The ethylpiperazine group may enhance blood-brain barrier penetration compared to the target’s benzyl group .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Question: What synthetic strategies are recommended for optimizing the yield of (3Z)-3-{4-(Dimethylamino)phenylmethylidene}-1-[(4-methoxyphenyl)methyl]piperidin-2-one?
Methodological Answer:
The synthesis of structurally similar piperidinone derivatives often involves multi-step reactions with careful control of solvents, catalysts, and temperature. For example, benzoylpiperidine analogs have been synthesized using coupling reactions (e.g., amidation or hydrazone formation) in solvents like ethanol, DMF, or dichloromethane . Yield optimization may require:
- Catalyst screening : Palladium on carbon or copper iodide for cross-coupling steps .
- Reaction time/temperature : Extended reflux periods (e.g., 12–24 hours) at 60–80°C to improve conversion .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and HPLC analysis (C18 columns, 254 nm UV detection) to confirm purity .
Advanced Question: How can discrepancies between calculated and experimental elemental analysis data be resolved during characterization?
Methodological Answer:
Discrepancies in elemental analysis (e.g., C%: calculated 71.67 vs. observed 72.04 in a benzoylpiperidine analog ) often arise from residual solvents or hygroscopicity. To address this:
- Drying protocols : Lyophilize the compound for 48 hours under vacuum.
- Alternative validation : Combine with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm molecular integrity .
- Statistical analysis : Report averages from triplicate measurements to account for instrument variability .
Basic Question: What analytical techniques are critical for confirming the Z-configuration of the methylidene group in this compound?
Methodological Answer:
The Z-configuration is confirmed via:
- 1H-NMR : Coupling constants (J) between the methylidene proton and adjacent groups. For example, a coupling constant of 10–12 Hz indicates trans configuration, while <5 Hz suggests cis .
- NOESY : Nuclear Overhauser effects between the methylidene proton and the 4-methoxybenzyl group .
- X-ray crystallography : Definitive structural assignment if crystalline material is obtainable .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Integrated computational-experimental approaches are effective:
- Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., acetylcholinesterase for anti-Alzheimer’s activity) .
- DFT calculations : Optimize the geometry of the methylidene group to assess electronic effects on reactivity .
- QSAR models : Correlate substituent variations (e.g., methoxy vs. dimethylamino groups) with bioactivity data from analogous compounds .
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?
Methodological Answer:
Recrystallization conditions for piperidinone derivatives depend on polarity:
- Polar solvents : Ethanol/water (7:3 v/v) for hydrophilic intermediates.
- Nonpolar systems : Dichloromethane/hexane (1:2) for aromatic-rich compounds .
- HPLC-guided optimization : Monitor purity post-crystallization using a C18 column with a methanol/water gradient (flow rate: 1 mL/min) .
Advanced Question: How should researchers address contradictory bioactivity results between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions may stem from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
- Dose-response studies : Validate in vivo efficacy with multiple dosing regimens (e.g., 10 mg/kg vs. 50 mg/kg) .
Basic Question: What spectral markers in IR and NMR distinguish this compound from its (3E) isomer?
Methodological Answer:
- IR : A strong carbonyl stretch at ~1680 cm⁻¹ (piperidin-2-one) and a broad O–H stretch at ~3200 cm⁻¹ (hydroxymethylidene) .
- 1H-NMR : The Z-isomer shows a deshielded methylidene proton (δ 7.2–7.5 ppm) due to conjugation with the dimethylamino group, whereas the E-isomer appears upfield .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the 4-methoxybenzyl substituent?
Methodological Answer:
- Isosteric replacement : Substitute the methoxy group with halogens (e.g., Cl, F) or methyl to assess electronic effects .
- Proteolysis-targeting chimeras (PROTACs) : Link the 4-methoxybenzyl moiety to E3 ligase binders to evaluate degradation efficiency .
- Pharmacophore mapping : Overlay analogs to identify critical hydrogen-bonding or hydrophobic interactions .
Basic Question: How can researchers validate the absence of toxic intermediates during large-scale synthesis?
Methodological Answer:
- LC-MS monitoring : Track reaction progress in real-time to detect byproducts (e.g., dimerization or oxidation products) .
- Toxicity screening : Use in silico tools like ProTox-II to predict mutagenicity or hepatotoxicity of intermediates .
Advanced Question: What in silico tools are most reliable for predicting the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
